2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile
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Description
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C20H16ClN3O and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile and its derivatives have been studied for their antimicrobial properties. Research by Guna et al. (2015) focused on the synthesis of similar compounds and their tested antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized products were characterized using IR, 1H-NMR, mass spectral data, and elemental analysis, showing potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2015) explored the use of pyridine derivatives, including structures similar to this compound, as corrosion inhibitors for N80 steel in acidic conditions. The study revealed that these compounds effectively inhibit corrosion, with one of the derivatives showing a 90.24% inhibition efficiency. This suggests potential industrial applications in protecting metal surfaces against corrosion (Ansari, Quraishi, & Singh, 2015).
Fluorescent Properties and Thermal Stability
Suwunwong, Chantrapromma, and Fun (2013) synthesized and characterized 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, revealing its strong blue fluorescence when excited at 332 nm. The compound also demonstrated high thermal stability up to 300°C. These properties indicate its potential for use in fluorescent materials and applications requiring thermal stability (Suwunwong, Chantrapromma, & Fun, 2013).
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-18(13-5-9-16(25-2)10-6-13)17(11-22)20(23)24-19(12)14-3-7-15(21)8-4-14/h3-10H,1-2H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESZOXQUCDTGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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